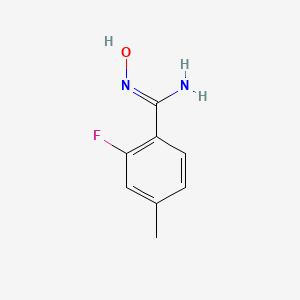

(Z)-2-fluoro-N'-hydroxy-4-methylbenzene-1-carboximidamide

Description

(Z)-2-fluoro-N'-hydroxy-4-methylbenzene-1-carboximidamide is a fluorinated benzimidamide derivative characterized by a Z-configuration, a fluorine substituent at the 2-position, a methyl group at the 4-position, and a hydroxyl group attached to the N′-amine (Fig. 1). The hydroxyl group and fluorine substituent introduce unique electronic and steric effects, distinguishing it from related fluorinated benzamidines.

Propriétés

Formule moléculaire |

C8H9FN2O |

|---|---|

Poids moléculaire |

168.17 g/mol |

Nom IUPAC |

2-fluoro-N'-hydroxy-4-methylbenzenecarboximidamide |

InChI |

InChI=1S/C8H9FN2O/c1-5-2-3-6(7(9)4-5)8(10)11-12/h2-4,12H,1H3,(H2,10,11) |

Clé InChI |

VAFZTNBEYGKMHH-UHFFFAOYSA-N |

SMILES isomérique |

CC1=CC(=C(C=C1)/C(=N/O)/N)F |

SMILES canonique |

CC1=CC(=C(C=C1)C(=NO)N)F |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-fluoro-N’-hydroxy-4-methylbenzene-1-carboximidamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-methylbenzonitrile as the primary starting material.

Hydroxylation: The hydroxy group is introduced via a hydroxylation reaction, often using hydrogen peroxide or a similar oxidizing agent.

Carboximidamide Formation: The final step involves the conversion of the nitrile group to a carboximidamide group, typically using hydroxylamine under acidic conditions.

Industrial Production Methods

Industrial production of (Z)-2-fluoro-N’-hydroxy-4-methylbenzene-1-carboximidamide may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and catalysts to enhance efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

(Z)-2-fluoro-N’-hydroxy-4-methylbenzene-1-carboximidamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The carboximidamide group can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can replace the fluorine atom under basic conditions.

Major Products

Oxidation: Formation of 2-fluoro-4-methylbenzaldehyde.

Reduction: Formation of 2-fluoro-N’-hydroxy-4-methylbenzene-1-amine.

Substitution: Formation of various substituted benzene derivatives.

Applications De Recherche Scientifique

Chemistry

In chemistry, (Z)-2-fluoro-N’-hydroxy-4-methylbenzene-1-carboximidamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific active sites in enzymes, making it a candidate for drug development.

Medicine

In medicine, (Z)-2-fluoro-N’-hydroxy-4-methylbenzene-1-carboximidamide is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific functionalities.

Mécanisme D'action

The mechanism of action of (Z)-2-fluoro-N’-hydroxy-4-methylbenzene-1-carboximidamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity to these targets, while the hydroxy and carboximidamide groups facilitate specific interactions with active sites. These interactions can modulate the activity of the target molecules, leading to desired biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional properties of (Z)-2-fluoro-N'-hydroxy-4-methylbenzene-1-carboximidamide are best understood in comparison to analogous fluorinated benzamidines. Key differences lie in substituent positioning, intermolecular interactions, and isostructural relationships.

Structural and Substituent Variations

The table below highlights structural differences between the target compound and related analogs:

| Compound Name | Substituents (Positions) | Key Functional Groups |

|---|---|---|

| (Z)-2-fluoro-N'-hydroxy-4-methylbenzene-1-carboximidamide | 2-F, 4-CH₃, N′-OH | Hydroxyl, methyl, fluorine |

| (Z)-3-fluoro-N′-(4-fluorophenyl)benzimidamide | 3-F, N′-(4-F-C₆H₄) | Fluorophenyl, fluorine |

| (E)-2-fluoro-N′-phenylbenzimidamide | 2-F, N′-C₆H₅ | Phenyl, fluorine |

| (E)-2-fluoro-N′-(2-fluorophenyl)benzimidamide | 2-F, N′-(2-F-C₆H₄) | Difluorophenyl, fluorine |

The 4-methyl group introduces steric bulk absent in simpler derivatives like (E)-2-fluoro-N′-phenylbenzimidamide .

Intermolecular Interactions

Fluorinated benzamidines exhibit diverse intermolecular interactions:

- N–H⋯F Hydrogen Bonds : Observed in (Z)-3-fluoro-N′-(4-fluorophenyl)benzimidamide, these interactions are rare but critical for stabilizing layered packing motifs .

- N–H⋯π and C–H⋯F Interactions : Common in E-isomers like (E)-2-fluoro-N′-(2-fluorophenyl)benzimidamide, contributing to isostructurality across polymorphs .

Isostructurality and Crystal Packing

Isostructurality in fluorinated benzamidines depends on substituent equivalency and interaction robustness:

- (Z)-3-fluoro-N′-(4-fluorophenyl)benzimidamide is isostructural with (Z)-4-fluoro-N′-(4-fluorophenyl)benzimidamide due to conserved N–H⋯F and C–H⋯F motifs .

- Polymorphs of (E)-2-fluoro-N′-(3-phenyl)benzimidamide (E1 and E2) are isostructural with (E)-2-fluoro-N′-phenylbenzimidamide and (E)-2-fluoro-N′-(2-fluorophenyl)benzimidamide , respectively, despite differing N′-substituents .

The target compound’s Z-configuration and hydroxyl group may limit isostructurality with E-isomers or analogs lacking polar O–H donors. Quantitative XPac analyses of its crystal packing would clarify similarities to Z-configuration derivatives .

Pharmacological Implications

While direct pharmacological data for the target compound is unavailable, structurally related fluorobenzamides (e.g., BMS-776532) act as glucocorticoid receptor modulators, with fluorine enhancing binding affinity and metabolic stability . The hydroxyl group in the target compound could improve water solubility, a common challenge in fluorinated drug candidates.

Activité Biologique

(Z)-2-fluoro-N'-hydroxy-4-methylbenzene-1-carboximidamide is a compound of interest in medicinal chemistry due to its potential biological activities. The incorporation of fluorine in organic compounds often enhances their pharmacological properties, including metabolic stability and bioavailability. This article reviews the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Structure and Properties

The compound features a fluorinated aromatic ring, which is known to influence its biological activity significantly. The presence of the hydroxyl group and carboximidamide moiety may also contribute to its interaction with biological targets.

Antiviral Activity

Research indicates that fluorinated compounds exhibit notable antiviral properties. For instance, studies have shown that fluoro-substituted compounds can inhibit human cytomegalovirus (HCMV) effectively, with IC50 values around 10 µM for related structures . The introduction of fluorine alters the electronic properties of the molecule, enhancing its interaction with viral targets.

Anticancer Activity

Fluorinated compounds have been explored for their anticancer potential. A related study demonstrated that similar compounds could inhibit cell proliferation in cancer cell lines (e.g., MCF-7) with IC50 values around 8.47 µM after 72 hours of treatment . The mechanism often involves the inhibition of critical enzymes involved in cell cycle regulation and apoptosis.

Case Study 1: Antiviral Evaluation

A study evaluating various fluoro-substituted compounds found significant antiviral activity against HCMV. The compounds were subjected to in vitro testing, revealing a structure-activity relationship that suggests the importance of fluorine substitution in enhancing efficacy .

Case Study 2: Anticancer Mechanism

In a separate investigation, a compound structurally similar to (Z)-2-fluoro-N'-hydroxy-4-methylbenzene-1-carboximidamide was tested on Jurkat cells. Flow cytometry analysis showed alterations in cell cycle progression upon treatment, indicating potential mechanisms for its anticancer effects .

Data Tables

| Compound | IC50 (µM) | Biological Activity |

|---|---|---|

| (Z)-2-fluoro-N'-hydroxy-4-methylbenzene-1-carboximidamide | TBD | Potential antiviral and anticancer |

| Fluoro-substituted spiro-isoxazolines | ~10 | Antiviral against HCMV |

| Compound BPU | 8.47 | Anticancer agent affecting MCF-7 cells |

The biological activity of (Z)-2-fluoro-N'-hydroxy-4-methylbenzene-1-carboximidamide can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit matrix metalloproteinases (MMPs), which are crucial for tumor growth and metastasis .

- Cell Cycle Disruption : Evidence suggests that these compounds can induce cell cycle arrest, leading to apoptosis in cancer cells .

- Antiviral Mechanisms : The compound's structure may allow it to interfere with viral replication processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.